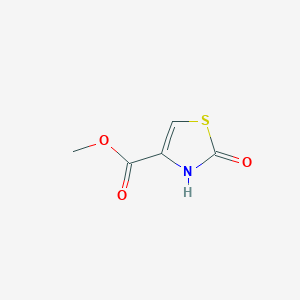

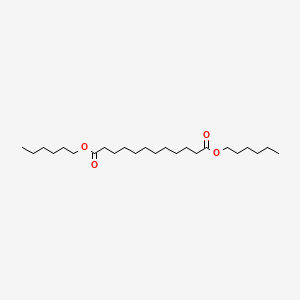

![molecular formula C51H33N9 B8245763 1,3,5-Tri([2,2':6',2''-terpyridin]-4'-yl)benzene CAS No. 142030-40-8](/img/structure/B8245763.png)

1,3,5-Tri([2,2':6',2''-terpyridin]-4'-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” is a trifunctionalized monomer that can be used in the synthesis of conjugated C3-symmetric poly(arylbenzene) polymers . These polymeric materials can further be used in organic photovoltaic devices as well as organic field effect transistors (OFETs) and organic light emitting diodes (OLED) systems .

Synthesis Analysis

The synthesis of “1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” involves complex organic reactions . For instance, it can be synthesized from 2-acetylpyridine . It’s also used in the synthesis of chiral derivatives for asymmetric catalysis .Molecular Structure Analysis

The molecular structure of “1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” is complex and involves multiple nitrogen donor atoms . This allows it to form metallo-supramolecular structures . The structure also shows CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state .Chemical Reactions Analysis

The chemical reactions involving “1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” are complex and involve various interactions . For instance, it shows CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” are influenced by its complex molecular structure . For instance, due to the high glass transition point of TNB, an amorphous glass containing randomly oriented molecules is obtained at room temperature .Mechanism of Action

Future Directions

The future directions for “1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” involve its potential use in various applications such as organic photovoltaic devices, organic field effect transistors (OFETs), and organic light emitting diodes (OLED) systems . Its unique molecular structure and properties make it a promising material for future research and development .

properties

IUPAC Name |

4-[3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H33N9/c1-7-19-52-40(13-1)46-28-37(29-47(58-46)41-14-2-8-20-53-41)34-25-35(38-30-48(42-15-3-9-21-54-42)59-49(31-38)43-16-4-10-22-55-43)27-36(26-34)39-32-50(44-17-5-11-23-56-44)60-51(33-39)45-18-6-12-24-57-45/h1-33H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJKXCKAKLJWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)C8=CC(=NC(=C8)C9=CC=CC=N9)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H33N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727616 |

Source

|

| Record name | 2~4~,3~4~,4~4~-(Benzene-1,3,5-triyl)tri(1~2~,2~2~:2~6~,3~2~-terpyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142030-40-8 |

Source

|

| Record name | 2~4~,3~4~,4~4~-(Benzene-1,3,5-triyl)tri(1~2~,2~2~:2~6~,3~2~-terpyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

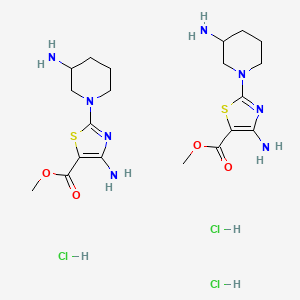

![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B8245688.png)

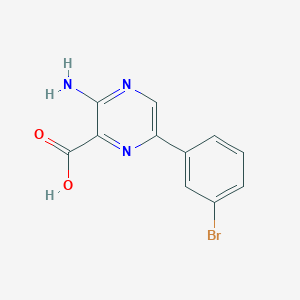

![4,4''-Bis(diphenylamino)-[1,1':4',1''-terphenyl]-2'-carbaldehyde](/img/structure/B8245730.png)

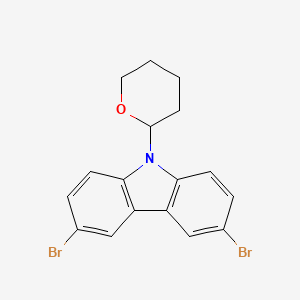

![2,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole](/img/structure/B8245739.png)

![2,7-Diethynyl-4,4,9,9-tetrahexyl-4,9-dihydro-S-indaceno[1,2-B:5,6-B']dithiophene](/img/structure/B8245749.png)

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid](/img/structure/B8245752.png)

![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B8245758.png)